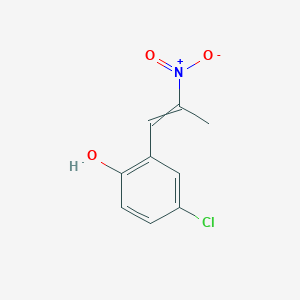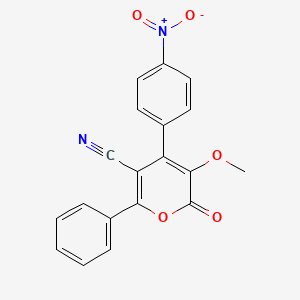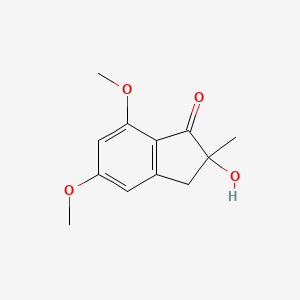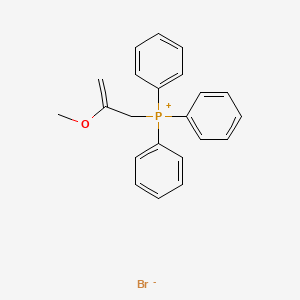
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and various chemical reactions due to its ability to act as a versatile intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxyprop-2-en-1-yl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. The reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. The compound’s reactivity is largely influenced by the presence of the triphenylphosphine group, which can stabilize reaction intermediates and facilitate various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.
(2-Methoxyprop-2-en-1-yl)phosphine: A related compound with similar structural features but different reactivity.
(2-Methoxyprop-2-en-1-yl)phosphonium chloride: Another phosphonium salt with comparable properties.
Uniqueness
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific combination of the 2-methoxyprop-2-en-1-yl group and the triphenylphosphine moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical processes.
Eigenschaften
CAS-Nummer |
60661-63-4 |
|---|---|
Molekularformel |
C22H22BrOP |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
2-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZWLPJWHFMBXXKG-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


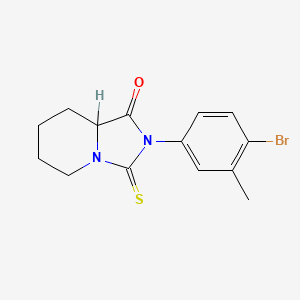


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)


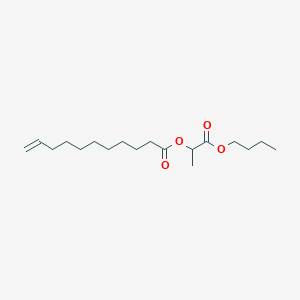
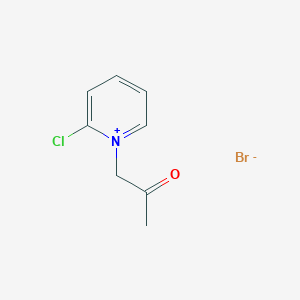
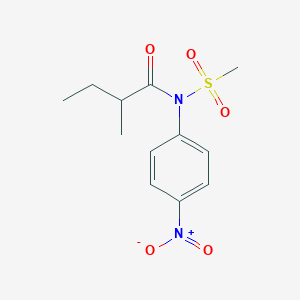
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
